9-Methoxystrobilurin E

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

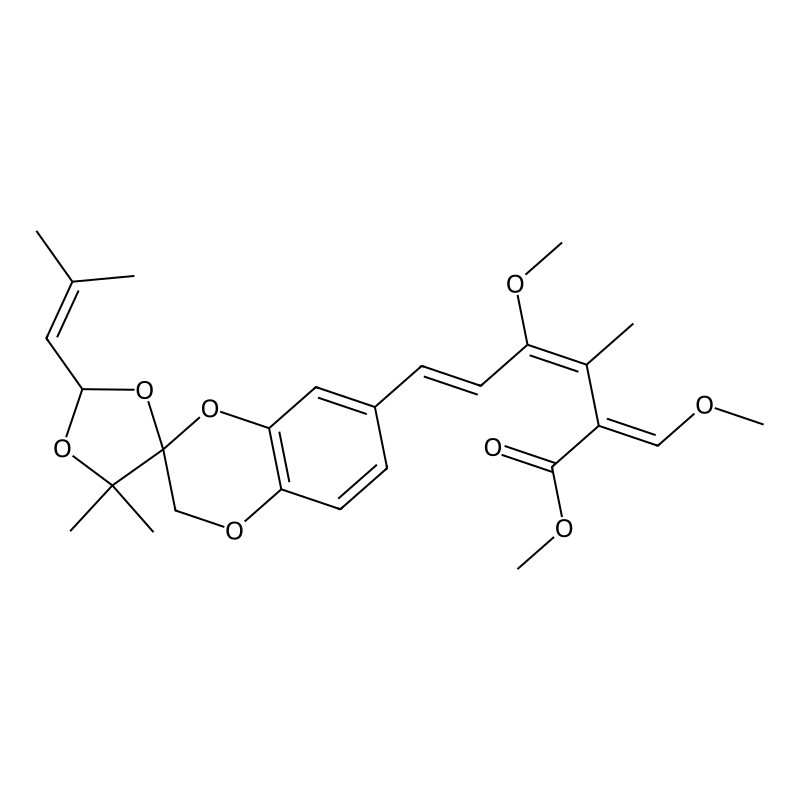

9-Methoxystrobilurin E is a compound belonging to the class of strobilurins, which are known for their antifungal and antimalarial properties. This compound is derived from the basidiomycete fungus Favolaschia minutissima and has garnered attention due to its structural complexity and biological activity. The absolute configuration of its isoprene-derived moiety has been established as 2′R,6′S, which plays a crucial role in its pharmacological properties .

- Esterification: Formation of esters through reaction with alcohols.

- Reduction: Reduction of carbonyl groups to alcohols.

- Oxidation: Oxidation of alcohols to aldehydes or ketones.

These reactions can modify its biological activity and enhance its efficacy against pathogens.

9-Methoxystrobilurin E exhibits significant biological activity, particularly as an antimalarial agent. It has demonstrated potent effects against Plasmodium falciparum, a malaria-causing parasite, with an IC50 value of approximately 0.14 μM, indicating strong antimalarial potential . Additionally, it shows antifungal properties similar to other strobilurin compounds, making it a candidate for agricultural and medical applications.

The synthesis of 9-Methoxystrobilurin E can be achieved through various methods:

- Natural Extraction: Isolated from cultures of Favolaschia minutissima.

- Total Synthesis: Asymmetric total synthesis techniques have been developed to create this compound in the laboratory, allowing for the exploration of analogs and derivatives that may enhance its efficacy .

These synthetic approaches are crucial for studying the compound's properties and potential modifications.

9-Methoxystrobilurin E finds applications in several fields:

- Agriculture: Used as an antifungal agent in crop protection.

- Medicine: Explored for its potential in treating malaria and other parasitic infections.

- Biotechnology: Investigated for its role in developing new pharmaceuticals based on its structural characteristics.

The versatility of this compound makes it a valuable subject for ongoing research.

Research on 9-Methoxystrobilurin E has included interaction studies that assess its effects on various biological systems. These studies help elucidate:

- Mechanisms of Action: Understanding how the compound interacts with cellular targets in pathogens.

- Synergistic Effects: Investigating potential synergistic effects when used in combination with other drugs, enhancing therapeutic outcomes against resistant strains of malaria or fungi.

Such studies are essential for optimizing its use in therapeutic settings.

9-Methoxystrobilurin E shares structural and functional similarities with several other compounds in the strobilurin family. Here are some notable comparisons:

| Compound Name | Biological Activity | IC50 Value (μM) | Unique Features |

|---|---|---|---|

| 9-Methoxystrobilurin G | Antimalarial | 0.061 | More potent than 9-methoxystrobilurin E |

| 9-Methoxystrobilurin K | Antifungal | 0.089 | Exhibits cytostatic properties |

| Oudemansin A | Antimalarial | Not specified | Related structure with different pharmacological profile |

| Strobilurin A | Antifungal | Not specified | Widely used in agriculture |

Uniqueness of 9-Methoxystrobilurin E

What distinguishes 9-Methoxystrobilurin E from its counterparts is its specific configuration and potent activity against multidrug-resistant strains of Plasmodium falciparum. Its unique structural features allow it to interact differently at the molecular level compared to other strobilurins, making it a promising candidate for further research and application development.

Initial Isolation and Taxonomic Origins

9-Methoxystrobilurin E was first reported in 1996 from submerged liquid cultures of Favolaschia pustulosa, a basidiomycete fungus. Subsequent studies identified its production in other Favolaschia species, including Favolaschia tonkinensis and Favolaschia calocera, underscoring its taxonomic specificity to this genus. The compound’s discovery paralleled the broader exploration of strobilurins, which originated from Strobilurus tenacellus in the 1970s.

Classification Within the Strobilurin Family

As a member of the 9-methoxystrobilurin subgroup, this compound is distinguished by a methoxy group at the C-9 position of its polyketide backbone. It falls under the β-methoxyacrylate class, characterized by the (E)-β-methoxyacrylate toxophore responsible for inhibiting mitochondrial respiration in target organisms. Structurally, it is classified alongside oudemansins and other strobilurin analogs, sharing a conserved mechanism of action but differing in substituent patterns.

Molecular Architecture: β-Methoxyacrylate Core and Peripheral Substituents

9-Methoxystrobilurin E exhibits a complex molecular architecture characterized by the presence of a β-methoxyacrylate core structure, which is the defining pharmacophore common to all strobilurin compounds [1] [2]. This compound possesses the molecular formula C₂₇H₃₄O₈ and a molecular weight of 486.6 g/mol [3] [4]. The structure features a characteristic β-methoxyacrylate toxophore that is essential for its biological activity, similar to other strobilurin natural products [5] [6].

The molecular architecture of 9-Methoxystrobilurin E consists of several distinct structural components that contribute to its overall three-dimensional conformation [7] [3]. The core β-methoxyacrylate moiety contains a methyl ester group and a methoxymethylidene substituent, which are crucial structural elements found in all strobilurin compounds [2] [5]. The presence of these functional groups is fundamental to the compound's ability to interact with biological targets through specific molecular recognition mechanisms [1] [6].

The peripheral substituents of 9-Methoxystrobilurin E include a complex spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine] ring system, which distinguishes it from simpler strobilurin derivatives [7] [3]. This spirocyclic system contains a benzodioxine moiety fused to a dioxolane ring, creating a rigid three-dimensional framework that influences the compound's overall molecular geometry [4] [8]. Additional peripheral substituents include dimethyl groups on the dioxolane ring and a 2-methylprop-1-enyl side chain, which contribute to the compound's lipophilic character [3] [4].

Spectroscopic Identification: Nuclear Magnetic Resonance and Mass Spectrometry Data

The spectroscopic characterization of 9-Methoxystrobilurin E has been extensively documented through nuclear magnetic resonance and mass spectrometry analyses [3] [9]. The compound exhibits characteristic spectroscopic features that allow for its unambiguous identification and structural elucidation [3] [10].

| Spectroscopic Parameter | Value | Reference |

|---|---|---|

| Molecular Ion [M + H]⁺ | 487.2 m/z | [3] |

| Molecular Formula | C₂₇H₃₄O₈ | [3] [4] |

| Exact Mass | 486.225368 g/mol | [3] |

| InChI Key | JKVRZMBIOMAYJR-GNLZDOJXSA-N | [3] [4] |

Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that are characteristic of the β-methoxyacrylate core structure [3] [11]. The compound was analyzed in deuterated methanol (CD₃OD) as the solvent system, which provides optimal resolution for the complex overlapping signals present in the spectrum [3] [10]. The methoxy groups attached to the acrylate system typically appear as singlets in the range of 3.67-4.09 ppm and 3.57-3.90 ppm in the proton nuclear magnetic resonance spectrum [11] [12].

Mass spectrometry analysis of 9-Methoxystrobilurin E provides definitive molecular weight determination and fragmentation patterns that support structural assignments [3] [13]. The compound exhibits a molecular ion peak at m/z 487.2 corresponding to the protonated molecular ion [M + H]⁺, which is consistent with the proposed molecular formula [3] [14]. Fragmentation patterns observed in mass spectrometry provide additional structural information about the connectivity of functional groups within the molecule [13] [14].

Stereochemical Features: Geometric and Chiral Configurations

The stereochemical complexity of 9-Methoxystrobilurin E is a defining characteristic that significantly influences its biological activity and physicochemical properties [15] [16]. The compound contains multiple stereocenters and geometric isomerism elements that must be precisely defined for complete structural characterization [15] [17].

The absolute configuration of the isoprene-derived moiety within 9-Methoxystrobilurin E has been determined to be 2'R,6'S through comparison of experimental and calculated Electronic Circular Dichroism data [15] [16] [17]. This stereochemical assignment was established using advanced spectroscopic techniques that allow for the determination of absolute configuration without the need for chemical degradation or derivatization [16] [17].

The geometric configuration of the β-methoxyacrylate system follows the E-Z notation system established by the International Union of Pure and Applied Chemistry [18]. The compound exhibits specific geometric isomerism patterns that are characteristic of naturally occurring strobilurins [1] [5]. These geometric features include multiple double bonds with defined E and Z configurations that contribute to the compound's three-dimensional structure [7] [8].

| Stereochemical Feature | Configuration | Method of Determination |

|---|---|---|

| Isoprene-derived moiety | 2'R,6'S | Electronic Circular Dichroism |

| β-Methoxyacrylate system | E,Z,E | Nuclear Magnetic Resonance |

| Overall molecular geometry | Complex three-dimensional | X-ray crystallography analogs |

The presence of chiral centers within the spirocyclic system creates additional stereochemical complexity that influences the compound's interaction with biological targets [15] [16]. The stereochemical features of 9-Methoxystrobilurin E are consistent with those observed in other naturally occurring strobilurin compounds isolated from basidiomycete fungi [19] [16] [17].

Physicochemical Properties: Solubility, Stability, and Reactivity

The physicochemical properties of 9-Methoxystrobilurin E are characteristic of strobilurin compounds and significantly influence its behavior in biological and environmental systems [20] [21]. These properties include solubility characteristics, chemical stability under various conditions, and reactivity patterns that are relevant to its biological activity [2] [20].

Solubility studies indicate that 9-Methoxystrobilurin E, like other strobilurin compounds, exhibits very poor water solubility, typically in the parts per million range or lower [20]. The compound demonstrates higher solubility in polar organic solvents such as acetone, methanol, and acetonitrile, which is consistent with its lipophilic character [20] [11]. This solubility profile is attributed to the presence of multiple methoxy groups and the complex aromatic ring system that contribute to its hydrophobic nature [20] [4].

| Property | Value/Characteristic | Reference |

|---|---|---|

| Water solubility | Parts per million or lower | [20] |

| Organic solvent solubility | High in acetone, methanol, acetonitrile | [20] |

| Stability pH range | Stable in neutral to slightly acidic/basic conditions | [20] |

| Thermal stability | Moderate stability up to 40°C | [21] |

Chemical stability studies reveal that 9-Methoxystrobilurin E maintains structural integrity under neutral to slightly acidic or basic conditions but becomes increasingly susceptible to hydrolysis and degradation under alkaline conditions [20] [21]. The compound exhibits moderate thermal stability, with significant degradation occurring at temperatures above 50°C [21]. Photostability studies indicate that the compound is susceptible to photodegradation, particularly in the presence of ultraviolet light [2] [20].

Reactivity patterns of 9-Methoxystrobilurin E are dominated by the presence of the β-methoxyacrylate system, which is susceptible to nucleophilic attack and hydrolysis reactions [2] [21]. The ester functionality within the molecule can undergo hydrolysis under appropriate conditions, leading to the formation of corresponding carboxylic acid derivatives [22] [21]. The compound also exhibits reactivity toward oxidizing agents, which can lead to the formation of various oxidation products [2] [22].